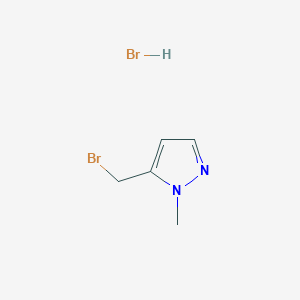

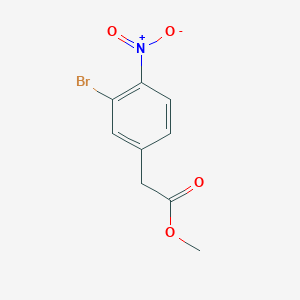

![molecular formula C20H18N2O3 B3048970 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy- CAS No. 188712-75-6](/img/structure/B3048970.png)

5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy-

Descripción general

Descripción

5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy- is a chemical compound belonging to the class of benzo[a]phenoxazines. This compound is known for its hydrophobic nature and low solubility in water. It exhibits unique photophysical properties, making it useful in various scientific applications .

Mecanismo De Acción

Target of Action

The primary target of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy-, also known as Nile Red, is intracellular lipid droplets . These lipid droplets play a crucial role in lipid metabolism and energy storage within cells .

Mode of Action

Nile Red is a lipophilic stain that integrates into lipid-rich environments within cells due to its hydrophobic nature . It exhibits strong fluorescence when in these environments, allowing for the visualization of neutral lipids and phospholipids . This fluorescence is sensitive to the local molecular environment, making it possible to probe complex mediums and materials from a wide range of aspects .

Biochemical Pathways

The fluorescence properties of Nile Red are strongly medium dependent . It usually exhibits an increase in fluorescence yield with decreasing solvent polarity accompanied by a blue shift in the peak emission . A Twisted Intramolecular Charge Transfer (TICT) state has been proposed to account for the polarity-sensitive fluorescence of Nile Red .

Pharmacokinetics

Its hydrophobic nature and low solubility in water suggest that its bioavailability may be influenced by these factors .

Result of Action

The result of Nile Red’s action is the visualization of intracellular lipid droplets . This allows researchers to study lipid accumulation in cells, providing essential insights into lipid metabolism and storage diseases .

Action Environment

The action of Nile Red is influenced by environmental factors such as solvent polarity and viscosity . Its fluorescence yield increases with decreasing solvent polarity, and its emission properties are strongly medium dependent . Therefore, the action, efficacy, and stability of Nile Red can be influenced by these environmental factors .

Análisis Bioquímico

Biochemical Properties

The compound 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy- is known for its solvatochromic properties, meaning its absorption and emission maxima are dependent on the polarity of the solvent . This property makes it a potential probe for determining lipid microenvironments .

Cellular Effects

5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy- is commonly used as a stain to enhance the contrast of lipid-rich areas of microscopic biosamples . This indicates that it may interact with cellular membranes and potentially influence cell function.

Molecular Mechanism

It has been proposed that a Twisted Intramolecular Charge Transfer (TICT) state may account for the polarity-sensitive fluorescence of this compound . This would be possible due to the presence of the flexible diethylamino end group attached to the rigid structure of the molecule .

Temporal Effects in Laboratory Settings

It is known that its fluorescence properties are strongly medium-dependent , suggesting that its effects could change over time depending on the environment.

Transport and Distribution

Given its hydrophobic nature and solvatochromic properties, it may interact with lipid-rich areas and cellular membranes .

Subcellular Localization

Due to its use as a stain for lipid-rich areas, it may localize in areas such as lipid droplets within cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted phenoxazines and hydroquinone derivatives, which can be further utilized in different applications .

Aplicaciones Científicas De Investigación

5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy- has a wide range of applications in scientific research:

Chemistry: Used as a solvatochromic dye to study solvent polarity and interactions.

Biology: Employed in fluorescence microscopy to stain lipid-rich areas in biological samples.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Utilized in the development of photonic materials and sensors

Comparación Con Compuestos Similares

Similar Compounds

Nile Red: Another benzo[a]phenoxazine derivative known for its use in staining lipids.

Nile Blue: A related compound used in fluorescence microscopy and as a pH indicator.

Uniqueness

5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy- is unique due to its specific photophysical properties, such as its high sensitivity to solvent polarity and its ability to form non-emissive twisted intramolecular charge transfer states. These characteristics make it particularly useful in studying complex biological and chemical systems .

Propiedades

IUPAC Name |

9-(diethylamino)-5-hydroxybenzo[a]phenoxazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-3-22(4-2)12-5-8-16-18(9-12)25-19-11-17(24)14-7-6-13(23)10-15(14)20(19)21-16/h5-11,24H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNZDFMVUIGZQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC(=O)C=CC4=C(C=C3O2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398077 | |

| Record name | 9-Diethylamino-2-hydroxy-5H-benz[a]phenoxazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188712-75-6 | |

| Record name | 9-Diethylamino-2-hydroxy-5H-benz[a]phenoxazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

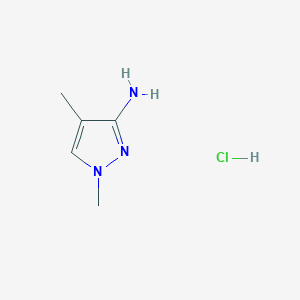

![Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-](/img/structure/B3048890.png)

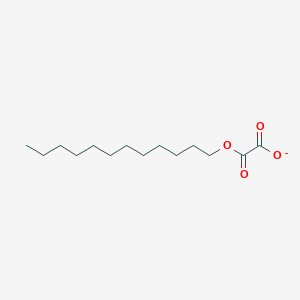

![Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate](/img/structure/B3048892.png)

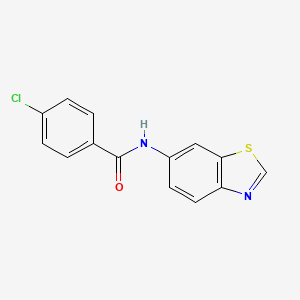

![3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3048899.png)

![6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3048905.png)

![2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid](/img/structure/B3048906.png)